molecular formula C5H4BrFN2 B13623190 5-Bromo-4-fluoropyridin-3-amine

5-Bromo-4-fluoropyridin-3-amine

Cat. No.: B13623190
M. Wt: 191.00 g/mol
InChI Key: PFXUSORPFLEXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-fluoropyridin-3-amine is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoropyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of pyridine rings using reagents such as bromine and fluorine sources under controlled conditions. For example, a reaction involving 3-fluoropyridine with bromine in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, in medicinal chemistry, it can inhibit specific kinases by binding to their active sites, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoropyridine
  • 4-Bromo-3-fluoropyridine
  • 3-Bromo-4-fluoropyridine

Uniqueness

5-Bromo-4-fluoropyridin-3-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This unique structure allows it to interact differently with biological targets compared to other similar compounds, making it valuable in the development of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-bromo-4-fluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXUSORPFLEXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.